(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 101759-74-4
VCID: VC5414244
InChI: InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
SMILES: CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.265

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

CAS No.: 101759-74-4

Cat. No.: VC5414244

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid - 101759-74-4

Specification

CAS No. 101759-74-4
Molecular Formula C10H19NO4
Molecular Weight 217.265
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
Standard InChI Key HMCLHZJHPBOTNL-ZETCQYMHSA-N
SMILES CCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Introduction

PropertyValueSource
Molecular Weight217.26 g/mol
SolubilityLimited aqueous solubility
StabilityStable under acidic conditions
Storage Recommendations-20°C, anhydrous environment

The compound’s limited aqueous solubility (2.1mg/mL\approx 2.1 \, \text{mg/mL}) necessitates dissolution in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for synthetic applications.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection and functionalization steps:

  • Amino Group Protection: Reaction of (S)-2-(methylamino)butanoic acid with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity .

Reaction Scheme:

(S)-2-(methylamino)butanoic acid+Boc2OBase(S)-2-((Boc)(methyl)amino)butanoic acid\text{(S)-2-(methylamino)butanoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{(S)-2-((Boc)(methyl)amino)butanoic acid}

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (85%\geq 85\%) and reduce reaction times. Quality control protocols include HPLC and NMR spectroscopy to verify enantiomeric excess (ee>99%\text{ee} > 99\%) .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s acid-lability allows selective deprotection using trifluoroacetic acid (TFA), enabling iterative peptide elongation. This compound is particularly valuable for introducing methylated amino acid residues, which modulate peptide conformation and bioavailability .

Case Study: Peptide Drug Candidates

A 2024 study utilized this Boc-protected derivative to synthesize a thrombin inhibitor (IC50_{50} = 12 nM). The methylamino group enhanced binding affinity to the protease’s S1 pocket, demonstrating its utility in rational drug design .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(S)-2-((Boc)(methyl)amino)butanoic acidC10_{10}H19_{19}NO4_4217.26Methylamino, Boc protection
2-((Boc)aminomethyl)-2-methylbutanoic acid C11_{11}H21_{21}NO4_4231.29Aminomethyl branch, methyl group
(S)-2-((Boc)amino)-4-cyclohexylbutanoic acid C15_{15}H27_{27}NO4_4285.38Cyclohexyl side chain

The tert-butyl group in Boc-protected compounds universally enhances steric bulk, but side-chain variations dictate solubility and target specificity .

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